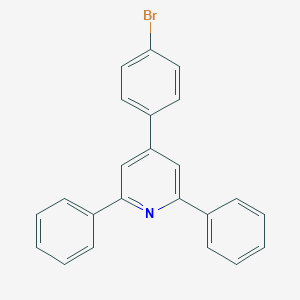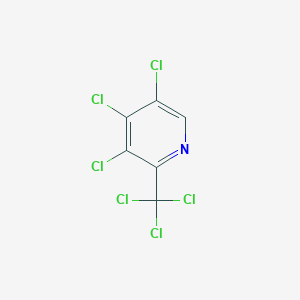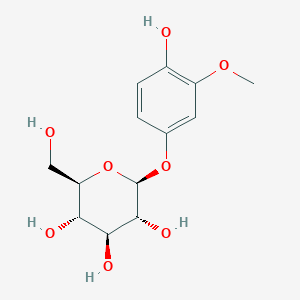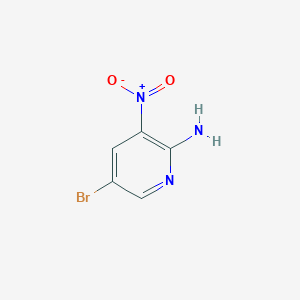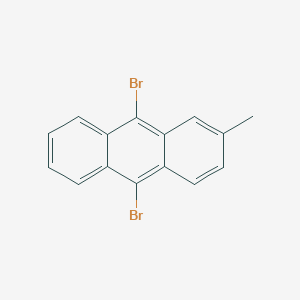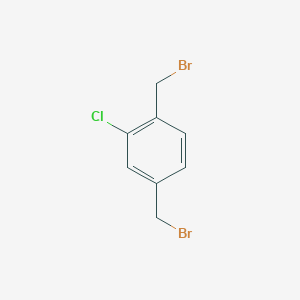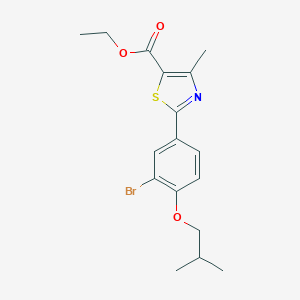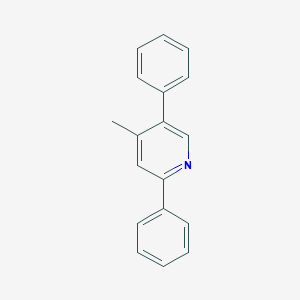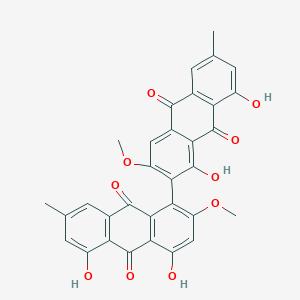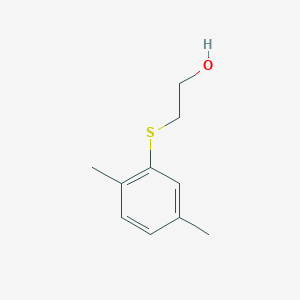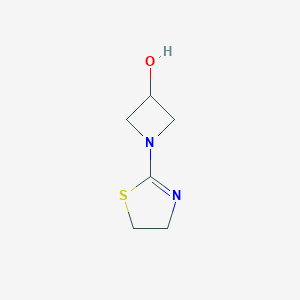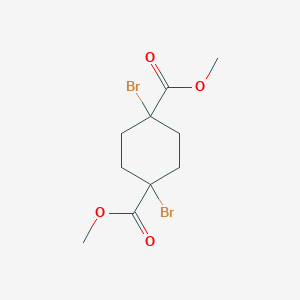
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate, commonly known as DDBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DDBDC is a cyclic compound that contains two ester groups, two bromine atoms, and a cyclohexane ring. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. In
Wissenschaftliche Forschungsanwendungen
DDBDC has been studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of other compounds. DDBDC has also been studied for its potential use as a ligand in coordination chemistry. Additionally, DDBDC has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of DDBDC is not well understood. However, it is believed that its unique structure and properties may allow it to interact with biological molecules such as enzymes and receptors.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DDBDC. However, some studies have suggested that it may have antioxidant properties and may be able to scavenge free radicals. Additionally, DDBDC has been shown to have some antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDBDC in lab experiments is its unique structure, which may allow it to interact with biological molecules in novel ways. Additionally, DDBDC is relatively easy to synthesize and purify, making it a convenient starting material for other compounds. However, one of the limitations of using DDBDC is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DDBDC. One area of interest is in the development of new compounds based on the structure of DDBDC. Additionally, further studies are needed to understand the mechanism of action of DDBDC and its potential applications in various scientific fields. Finally, there is a need for more research on the biochemical and physiological effects of DDBDC to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of DDBDC involves the reaction of dimethyl cyclohexane-1,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through a substitution mechanism, where the bromine atoms replace the two methoxy groups in the dimethyl cyclohexane-1,4-dicarboxylate. The product is then purified through recrystallization to obtain pure DDBDC.
Eigenschaften
CAS-Nummer |
1659-96-7 |
|---|---|
Produktname |
Dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate |
Molekularformel |
C10H14Br2O4 |
Molekulargewicht |
358.02 g/mol |
IUPAC-Name |
dimethyl 1,4-dibromocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C10H14Br2O4/c1-15-7(13)9(11)3-5-10(12,6-4-9)8(14)16-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
VLXDXFLLOMQLFL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
Kanonische SMILES |
COC(=O)C1(CCC(CC1)(C(=O)OC)Br)Br |
Synonyme |
DIMETHYL 1,4-DIBROMOCYCLOHEXANE-1,4-DICARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
